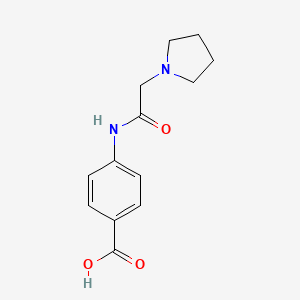

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

4-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(9-15-7-1-2-8-15)14-11-5-3-10(4-6-11)13(17)18/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSTWQPLXZDMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an acylating agent, followed by coupling with a benzoic acid derivative. The reaction conditions typically involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Biological Activities

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid exhibits notable biological activities, particularly in pharmacology:

- Antinociceptive Effects : Studies have indicated that derivatives of this compound can exhibit analgesic properties, potentially serving as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogs have shown improved binding affinity to cyclooxygenase-2 (COX-2), suggesting their utility in pain management .

- Neurotransmitter Interaction : The compound has been investigated for its interaction with various neurotransmitter systems. It may act as an inhibitor of dopamine and norepinephrine transporters, which are critical in treating conditions like depression and anxiety .

Pharmacological Studies

Research has focused on understanding how this compound interacts with biological targets. This includes:

- Mechanism of Action : Interaction studies help elucidate the compound's mechanism of action, optimizing its therapeutic potential.

- Case Studies : Various studies have demonstrated the compound's efficacy in preclinical models, showcasing its potential as a lead compound for further drug development.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows researchers to explore structure-activity relationships. By modifying the compound's structure, scientists can investigate how these changes affect biological activity and selectivity towards specific targets.

Comparative Analysis with Analog Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid | C13H16N2O3 | Variations in substitution patterns on the benzene ring may affect biological activity. |

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | C11H11NO3 | Lacks the acetamido group, potentially altering solubility and reactivity. |

| 4-Fluoro-2-[2-(2-oxopyrrolidin-1-yl)acetamido]benzoic acid | C13H13FN2O4 | Fluorine substitution may enhance metabolic stability and alter pharmacokinetics. |

This table illustrates how structural modifications can lead to different biological activities and physicochemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds share key features with 4-(2-(pyrrolidin-1-yl)acetamido)benzoic acid, such as the benzoic acid backbone, acetamido linker, and heterocyclic substitutions.

Triazole- and Imidazole-Linked Derivatives

- 4-(2-(4-(((1,4,5-Triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid (Compound 4k): Structure: Incorporates a triazole-imidazole pharmacophore. Properties: Yellow solid (mp: 129–130°C), IR peaks at 1725 cm⁻¹ (C=O), 2510–3300 cm⁻¹ (OH, NH) .

- (E)-4-(2-(4-((4-(((1,3-Dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid (6a): Structure: Phthalimide-triazole hybrid. Properties: White pellets (mp: 264–265°C), IR peaks at 1700 cm⁻¹ (C=N), 1730 cm⁻¹ (C=O) . Activity: Anti-staphylococcal activity reported, but quantitative data (e.g., MIC) are lacking.

Benzimidazole Derivatives

- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid :

TRPM4 Inhibitors

- 4-Chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA): Structure: Chlorinated benzoic acid with a phenoxyacetamido group. Activity: TRPM4 inhibitor with IC₅₀ = 1.5 ± 0.1 μM .

- 4-Chloro-2-(2-(naphthalene-1-yloxy)acetamido)benzoic acid (NBA) :

Comparison with Positional Isomers

The position of the acetamido group on the benzoic acid ring significantly impacts physicochemical and biological properties:

Key Insight : The para-substituted isomer (4-acetamido) exhibits superior stability in metal coordination compared to ortho and meta isomers due to reduced steric bulk .

Functional Analogs with Modified Heterocycles

Oxopyrrolidine Derivatives

- 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid: Structure: Oxopyrrolidine moiety replaces pyrrolidine.

Thiazolyl Derivatives

- 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid: Structure: Thiazole ring fused with dihydro-oxo and pyrrolidine groups. Properties: Predicted pKa = 4.28, density = 1.52 g/cm³ . Activity: Potential protease or kinase inhibitor, though biological data are absent .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | IR Peaks (C=O, cm⁻¹) | Activity (IC₅₀) |

|---|---|---|---|---|

| This compound | 262.29 | N/A | ~1725* | N/A |

| CBA (TRPM4 inhibitor) | 328.17 | N/A | N/A | 1.5 ± 0.1 μM |

| NBA (TRPM4 inhibitor) | 374.23 | N/A | N/A | 0.4 ± 0.3 μM |

| Compound 4k | ~600† | 129–130 | 1725 | N/A |

*Inferred from analogs ; †Estimated based on structure .

Table 2: Positional Isomer Complexation Behavior

| Isomer | Preferred Metal Coordination | Example Complex | Stability Trend |

|---|---|---|---|

| 2-acetamido | Ni²⁺, Co²⁺ | [Ni(2-acamb)₂(N₂H₄)]·2H₂O | Low |

| 3-acetamido | Co²⁺, Cd²⁺ | [Co(3-acamb)₂(N₂H₄)]·H₂O | Moderate |

| 4-acetamido | Ni²⁺, Zn²⁺ | [Ni(4-acamb)₂(N₂H₄)]·2H₂O | High |

Key Research Findings

- TRPM4 Inhibition : Chlorinated analogs (CBA, NBA) demonstrate sub-micromolar potency, outperforming the parent compound in ion channel modulation .

- Steric Effects : Para-substituted derivatives exhibit enhanced stability in metal complexes compared to ortho/meta isomers .

- Heterocyclic Modifications : Thiazole- and triazole-containing analogs show promise in targeting proteases or microbial pathogens but lack quantitative activity data .

Biological Activity

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid, a compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features a benzoic acid moiety linked to a pyrrolidine ring via an acetamido group. This structural configuration is significant as it enhances solubility and reactivity, making it suitable for medicinal chemistry applications. The synthesis typically involves multi-step organic reactions, which may vary depending on the desired purity and yield of the final product.

Pharmacological Potential

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid can exhibit antimicrobial properties, although specific data for this compound is limited. However, related compounds have shown effectiveness against various pathogens .

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases like Alzheimer's .

- Protein Degradation Pathways : Research indicates that benzoic acid derivatives can promote protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although direct studies on this compound are lacking, its structural similarities to other bioactive benzoic acid derivatives suggest a similar mechanism may be at play .

Case Studies and Research Findings

- In Vivo Studies : Research has shown that related compounds exhibit significant bioactivity in vivo, particularly in enhancing proteasomal and lysosomal activities in human fibroblast models. These findings highlight the potential of benzoic acid derivatives in modulating cellular pathways relevant to aging and disease .

- Comparative Analysis with Similar Compounds : A comparative study of structurally similar compounds revealed that variations in substitution patterns affect biological activity significantly. For instance, compounds with different functional groups exhibited varying degrees of enzyme inhibition and antimicrobial activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid | C13H16N2O3 | Variations in substitution patterns may affect biological activity. |

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | C11H11NO3 | Lacks the acetamido group, potentially altering solubility. |

| 4-Fluoro-2-[2-(2-oxopyrrolidin-1-yl)acetamido]benzoic acid | C13H13FN2O4 | Fluorine substitution may enhance metabolic stability. |

Q & A

Q. What are the established synthetic routes for 4-(2-(pyrrolidin-1-yl)acetamido)benzoic acid, and what critical parameters influence yield and purity?

The synthesis typically involves coupling 4-aminobenzoic acid with 2-(pyrrolidin-1-yl)acetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios, and purification via recrystallization or column chromatography using ethyl acetate/hexane gradients . Purity can be assessed via HPLC (>95%) or melting point analysis .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound?

- NMR (¹H/¹³C): Confirm the pyrrolidine ring (δ 1.6–1.8 ppm for CH₂, δ 2.6–3.0 ppm for N–CH₂) and benzoic acid protons (δ 7.8–8.2 ppm).

- FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹).

- LC-MS: Validate molecular weight ([M+H]⁺ expected at 275.3 g/mol) and detect impurities .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., benzoic acid dimer formation) .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound is sparingly soluble in water. Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in buffered saline (pH 7.4). Sonication or mild heating (≤40°C) aids dissolution. Precipitation at physiological pH may require co-solvents like PEG-400 .

Q. What safety protocols are recommended for laboratory handling?

Q. How is purity quantified, and what thresholds are acceptable for pharmacological studies?

Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Acceptable thresholds: ≥95% for in vitro assays, ≥98% for in vivo studies. Residual solvents (e.g., DCM) must comply with ICH Q3C guidelines .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions like over-acylation?

- Stepwise Protection: Protect the benzoic acid’s carboxylic group (e.g., methyl ester) before acylation, then deprotect with NaOH/MeOH .

- Catalysis: Use DMAP to accelerate coupling and reduce reaction time.

- Temperature Control: Maintain sub-ambient temperatures to suppress diketopiperazine formation .

Q. How to resolve discrepancies between computational predictions and experimental spectral data?

- DFT Calculations: Compare optimized geometries (e.g., Gaussian 16) with experimental NMR/IR data to identify conformational flexibility.

- Dynamic Effects: Account for solvent interactions (PCM model) and tautomerism in the amide bond .

- Cross-Validation: Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?

- Kinetic Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Negative Controls: Include structurally similar analogs lacking the pyrrolidine moiety.

- Cellular Models: Test permeability using Caco-2 monolayers and cytotoxicity via MTT assay .

Q. How does molecular docking inform SAR for this compound in drug design?

- Target Selection: Dock against X-ray structures (e.g., PDB entries) of receptors with hydrophobic pockets (pyrrolidine’s lipophilicity enhances binding).

- Modifications: Replace the benzoic acid with esters to improve bioavailability while retaining hydrogen-bonding via the amide .

Q. What experimental and computational approaches elucidate its pharmacokinetic profile?

- In Vitro ADME: Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis).

- In Silico Predictions: Use SwissADME or ADMETLab to estimate logP (predicted ~1.2) and BBB permeability .

- Metabolite ID: LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at pyrrolidine’s β-position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.